molecular formula C9H10D3NO2.HCl B1165220 (R/S)-Phenylephrine-d3 HCl

(R/S)-Phenylephrine-d3 HCl

货号: B1165220
分子量: 206.68
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R/S)-Phenylephrine-d3 HCl is a racemic mixture of deuterium-labeled phenylephrine, a synthetic adrenergic agonist. This compound serves as a stable isotope-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS) and pharmacokinetic studies. Its molecular formula is C₉H₁₀D₃NO₂·HCl, with a molecular weight of 206.69 g/mol . The deuteration at three hydrogen positions (typically the methyl group or aromatic ring) minimizes isotopic interference, enabling precise quantification of non-deuterated phenylephrine in biological matrices .

属性

分子式

C9H10D3NO2.HCl

分子量

206.68

产品来源

United States

相似化合物的比较

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Application
(R/S)-Phenylephrine-d3 HCl C₉H₁₀D₃NO₂·HCl 206.69 61-76-7 (unlabeled) LC-MS internal standard
(S)-Phenylephrine-d3 HCl C₉H₁₀D₃NO₂·HCl 206.69 1217858-50-8 Active enantiomer quantification
Phenylephrine HCl C₉H₁₃NO₂·HCl 203.67 61-76-7 Pharmacological agent
Phenylephrine-d3 (Methyl-d3) C₉H₁₀D₃NO₂·HCl 206.69 1217705-88-8 Methyl-specific metabolism
Phenylephrine Glucuronide C₁₅H₂₁NO₈ 343.33 NA Phase II metabolite analysis

Stability and Regulatory Considerations

  • Purity : Deuterated compounds typically achieve >98% HPLC purity, with a 5-year re-test period for isotopic stability .
  • Regulatory Compliance: Non-deuterated phenylephrine HCl meets USP<232> and ICH Q3D guidelines for elemental impurities (e.g., Pb < 0.5 ppm) .
  • Storage : Deuterated analogs are stable at -20°C, with shipping via FedEx International Priority to ensure integrity .

常见问题

Basic Question: What analytical methods are recommended for quantifying (R/S)-Phenylephrine-d3 HCl and distinguishing it from non-deuterated analogs?

Methodological Answer:

  • Chromatographic Separation : Use reversed-phase HPLC or UPLC with a C18 column and mobile phases optimized for polar amines (e.g., acetonitrile/water with 0.1% formic acid). Deuterated compounds exhibit slight retention time shifts compared to non-deuterated forms due to isotopic effects .
  • Mass Spectrometry : Employ LC-MS/MS with multiple reaction monitoring (MRM) to differentiate isotopic peaks. For example, monitor transitions such as m/z 180 → 107 (non-deuterated phenylephrine) and m/z 183 → 110 (deuterated form) .
  • Validation : Follow USP <467> and ICH Q3C guidelines for residual solvent analysis and impurity profiling, ensuring limits of detection (LOD) ≤ 0.1% for non-deuterated contaminants .

Advanced Question: How can researchers resolve contradictions in α1-adrenergic receptor binding data between deuterated and non-deuterated phenylephrine?

Methodological Answer:

  • Experimental Design :
    • Receptor Subtype Selectivity : Compare binding affinities (pKi) across α1A, α1B, and α1D subtypes using radioligand displacement assays. For example, (R)-Phenylephrine-d3 HCl shows pKi values of 5.86 (α1D), 4.87 (α1B), and 4.70 (α1A), which may differ slightly from non-deuterated forms due to isotopic steric effects .
    • Functional Assays : Conduct calcium flux or cAMP inhibition assays to validate agonism potency. Normalize data to internal controls (e.g., non-deuterated phenylephrine) to isolate isotopic impacts .
  • Data Contradiction Analysis :
    • If discrepancies arise, verify deuterium incorporation purity (>99%) via <sup>1</sup>H-NMR or LC-HRMS to rule out incomplete labeling .
    • Account for batch-to-batch variability by cross-referencing COA (Certificate of Analysis) data, including elemental impurities (e.g., Pb ≤ 5 ppm) and residual solvents (e.g., methanol ≤ 3000 ppm) .

Basic Question: What synthetic strategies are employed to ensure high isotopic purity in this compound?

Methodological Answer:

  • Deuterium Incorporation :
    • Use deuterated methyl iodide (CD3I) in the reductive amination step of 3-hydroxyphenylacetone to introduce deuterium at the methylamino group .
    • Purify intermediates via recrystallization in deuterated solvents (e.g., D2O) to minimize proton exchange .
  • Quality Control :
    • Confirm isotopic enrichment (>98% D3) using high-resolution mass spectrometry (HRMS) and quantify residual protiated forms via <sup>2</sup>H-NMR .
    • Monitor byproducts like Phenylephrine Impurity C (1-(3-hydroxyphenyl)-2-(methylamino)ethanone HCl) using USP reference standards .

Advanced Question: How can metabolic stability studies of this compound be optimized for in vitro models?

Methodological Answer:

  • Experimental Workflow :
    • Hepatocyte Incubations : Use cryopreserved human hepatocytes (1 × 10<sup>6</sup> cells/mL) with deuterated compound (10 µM) in Krebs-Henseleit buffer. Terminate reactions at 0, 15, 30, and 60 minutes .
    • Metabolite Identification : Apply LC-HRMS to detect deuterated glucuronides (e.g., Phenylephrine-d3 Glucuronide, m/z 356.15) and compare with non-deuterated analogs to assess isotopic effects on conjugation kinetics .
  • Data Interpretation :
    • Calculate half-life (t1/2) using nonlinear regression. If deuterated forms show prolonged t1/2, attribute this to kinetic isotope effects (KIE) in cytochrome P450-mediated oxidation .

Basic Question: What USP/ICH guidelines apply to the stability testing of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Incubate at 0.1 M HCl/NaOH (40°C, 72 hours) and monitor degradation products (e.g., Phenylephrine Impurity E) via HPLC-UV .
    • Oxidative Stress : Expose to 3% H2O2 (25°C, 24 hours) and quantify peroxide-induced epoxides .
  • Compliance :
    • Adhere to USP <232>/<233> for elemental impurities (e.g., As ≤ 1.5 ppm) and ICH Q1A(R2) for stability protocol design .

Advanced Question: How can researchers validate the enantiomeric purity of (R)- vs. (S)-Phenylephrine-d3 HCl in pharmacokinetic studies?

Methodological Answer:

  • Chiral Separation :
    • Use a Chiralpak AD-H column with hexane/isopropanol (80:20, 0.1% diethylamine) to resolve enantiomers. Retention times: (R)-form ≈ 12.3 min, (S)-form ≈ 14.7 min .
  • In Vivo Correlation :
    • Administer racemic (R/S)-Phenylephrine-d3 HCl to animal models and collect plasma samples. Quantify enantiomer ratios via LC-MS/MS to assess stereoselective clearance .

Basic Question: What are the critical parameters for ensuring batch-to-batch consistency in this compound synthesis?

Methodological Answer:

  • Key Parameters :
    • Deuterium Source Purity : Ensure CD3I ≥ 99.5% isotopic purity to avoid protiated byproducts .
    • Reaction Temperature : Maintain ≤ 25°C during reductive amination to prevent racemization .
  • Documentation :
    • Cross-validate COA data (e.g., residual solvents, chiral purity) against in-house QC protocols and USP reference standards .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。